molecular formula C22H30N2O5 B4968030 Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4968030
M. Wt: 402.5 g/mol
InChI Key: URKOBZMJLYENIP-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. This compound features a cycloheptyl ester group at position 5, a 2,5-dimethoxyphenyl substituent at position 4, and methyl groups at positions 1 and 6 of the tetrahydropyrimidine core. Its molecular formula is C₁₆H₂₀N₂O₅, with a molecular weight of 320.34 g/mol .

Properties

IUPAC Name

cycloheptyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14-19(21(25)29-15-9-7-5-6-8-10-15)20(23-22(26)24(14)2)17-13-16(27-3)11-12-18(17)28-4/h11-13,15,20H,5-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOBZMJLYENIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=C(C=CC(=C2)OC)OC)C(=O)OC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the cycloheptyl ring, followed by the introduction of the dimethoxyphenyl group. The tetrahydropyrimidine core is then constructed through a series of condensation reactions. The final step involves the esterification of the carboxylate group .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers use it to investigate its potential biological activities, including its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, such as its role in drug development.

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Ester Group Aryl Substituent Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C)
Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Cycloheptyl 2,5-Dimethoxyphenyl C₁₆H₂₀N₂O₅ 320.34 Data NA Not reported
Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 2,5-Dimethoxyphenyl C₁₅H₁₈N₂O₅ 306.31 Data NA Not reported
Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 2-Chlorophenyl C₁₅H₁₇ClN₂O₃ 308.76 Data NA 215
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Propan-2-yl (isopropyl) 2,3-Dimethoxyphenyl C₁₈H₂₄N₂O₅ 348.40 2.4059 Not reported
Benzyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Benzyl 2,3-Dichlorophenyl C₂₀H₁₈Cl₂N₂O₃ 405.27 Data NA 128–131

Notes:

  • The cycloheptyl ester in the target compound increases steric bulk and lipophilicity compared to smaller esters (e.g., methyl, ethyl) .
  • Chlorine or nitro groups (e.g., in 4a, 4w) introduce electron-withdrawing effects, altering reactivity and solubility .

Table 2: Thymidine Phosphorylase (TP) Inhibitory Activity

Compound Name TP Inhibition (IC₅₀, μM) Antitumor Activity
This compound Not tested Not reported
Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate NC (No activity) NC
Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Moderate inhibition Moderate activity
Benzyl 4-(3-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Strong inhibition High activity

Notes:

  • The target compound’s biological profile remains unexplored, but analogues with nitro or chlorine substituents show enhanced TP inhibition and antitumor effects .
  • The 2,5-dimethoxyphenyl group in the methyl analogue (Table 1) correlates with inactivity, suggesting substituent position critically impacts efficacy .

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